(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with an amino group at the third carbon and a 5-chloropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 187.62 g/mol. The presence of the chloropyridine ring contributes to its unique chemical properties and potential biological activities.
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid exhibits significant biological properties, particularly in the modulation of neurotransmitter systems. The compound may interact with specific receptors and enzymes, potentially influencing pathways related to neuroprotection, synaptic plasticity, and pain modulation. Its structural features allow it to form hydrogen bonds and engage in π-π interactions with biological targets.
The synthesis of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves multi-step organic synthesis techniques:
This compound has several potential applications across various fields:
Studies investigating the interactions of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid with biological targets have revealed its potential as a modulator of neurotransmitter systems. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its affinity for specific receptors, which may lead to therapeutic effects in treating neurological conditions.
Several compounds share structural similarities with (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid | C12H17N1O2 | Contains a dimethylphenyl group |
| (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid | C9H10BrN1O2 | Features a brominated pyridine ring |
| (3S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid | C10H10Cl2N1O2 | Contains dichlorophenyl substituents |
| 3-(2-chloropyridin-3-yl)propanoic acid | C8H8ClN1O2 | Substituted pyridine without amino group |
The presence of the chloropyridine moiety in (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid distinguishes it from other similar compounds by enhancing its chemical reactivity and biological activity, making it an interesting candidate for further research and development.